molecular formula C4H9F4P B14304207 Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane CAS No. 112031-31-9

Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane

Cat. No.: B14304207
CAS No.: 112031-31-9
M. Wt: 164.08 g/mol
InChI Key: LRQRYYWAUVCHIT-UHFFFAOYSA-N
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Description

Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four fluorine atoms and a 2-methylpropyl group attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane typically involves the reaction of phosphorus pentafluoride (PF_5) with 2-methylpropyl lithium (C_4H_9Li) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction proceeds as follows:

PF5+C4H9LiTetrafluoro(2-methylpropyl)-lambda 5 -phosphane+LiF\text{PF}_5 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{this compound} + \text{LiF} PF5​+C4​H9​Li→Tetrafluoro(2-methylpropyl)-lambda 5 -phosphane+LiF

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrafluorophosphane (PF_4): Similar in structure but lacks the 2-methylpropyl group.

    Hexafluorophosphane (PF_6): Contains six fluorine atoms and no alkyl groups.

    Trifluoromethylphosphane (CF_3PF_2): Contains a trifluoromethyl group instead of a 2-methylpropyl group.

Uniqueness

Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is unique due to the presence of both fluorine atoms and a 2-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other fluorophosphane compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

112031-31-9

Molecular Formula

C4H9F4P

Molecular Weight

164.08 g/mol

IUPAC Name

tetrafluoro(2-methylpropyl)-λ5-phosphane

InChI

InChI=1S/C4H9F4P/c1-4(2)3-9(5,6,7)8/h4H,3H2,1-2H3

InChI Key

LRQRYYWAUVCHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(F)(F)(F)F

Origin of Product

United States

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